molecular formula C13H10O3S B12888260 1(3H)-Isobenzofuranone, 7-methoxy-3-(2-thienyl)- CAS No. 91362-88-8

1(3H)-Isobenzofuranone, 7-methoxy-3-(2-thienyl)-

Cat. No.: B12888260
CAS No.: 91362-88-8
M. Wt: 246.28 g/mol
InChI Key: PCQVYCUZYNPSTQ-UHFFFAOYSA-N
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Description

7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a methoxy group at the 7th position and a thiophen-2-yl group at the 3rd position on the isobenzofuran-1(3H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxyisobenzofuran-1(3H)-one and thiophene-2-carbaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 7-methoxyisobenzofuran-1(3H)-one and thiophene-2-carbaldehyde in the presence of a suitable catalyst, such as piperidine or pyrrolidine, under reflux conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy and thiophen-2-yl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxyisobenzofuran-1(3H)-one: Lacks the thiophen-2-yl group, making it less versatile in certain chemical reactions.

    3-(Thiophen-2-yl)isobenzofuran-1(3H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

Uniqueness

7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one is unique due to the presence of both methoxy and thiophen-2-yl groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry.

Properties

CAS No.

91362-88-8

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

7-methoxy-3-thiophen-2-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C13H10O3S/c1-15-9-5-2-4-8-11(9)13(14)16-12(8)10-6-3-7-17-10/h2-7,12H,1H3

InChI Key

PCQVYCUZYNPSTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)OC2C3=CC=CS3

Origin of Product

United States

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